molecular formula C20H16N4O3 B063494 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol CAS No. 177100-04-8

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

Cat. No. B063494
M. Wt: 360.4 g/mol
InChI Key: UAWDYRPQXCAZKV-UHFFFAOYSA-N
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Description

“3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol” is a chemical compound with the linear formula C20H16N4O3 . It has a molecular weight of 360.38 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 30 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 3 double bonds, and 21 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .


Physical And Chemical Properties Analysis

The compound has a dye content of 95% . It has a melting point of 207-210 °C and a maximum wavelength (λmax) of 428 nm .

Scientific Research Applications

  • Optical Inscribed Grating Applications : This compound, along with Disperse Red, has been studied for its role in dynamic studies of four-wave mixing and two-beam coupling in a polymer matrix. The research found that the holographic response and the stable but erasable characteristics of the gratings in azo-carbazole were significantly influenced by dye concentration, indicating its potential for real-time 3D displays and other optical applications (Matsuoka, 2014).

  • Photorefractive Effect in Polymer Films : Investigations into azo-carbazole dye-doped polymer films have demonstrated a photorefractive effect without an external electric field. The high efficiency of diffraction in these systems shows promise for applications in real-time holography (Kawabe et al., 2012).

  • Nonlinear Optical (NLO) Properties : The compound has been studied for its push-pull NLO properties, which are significant for applications in fiber and satellite telecommunications, optical gyroscopes, and photonic radar detection. Quantum chemical computations suggest the molecule's efficiency is influenced by intramolecular Charge Transfer (ICT) processes (Balaji et al., 2022).

  • Dynamic Holography Systems : Research has been conducted on the formation mechanism of photoinduced gratings in this compound when used in dynamic holography. The existence of a long-lived cis state in the molecule was observed, which plays a crucial role in dynamic holography systems based on azocarbazoles (Yoshikawa et al., 2015).

  • Holographic Diffraction Applications : The compound has been used in photorefractive polymer composites, demonstrating updatable holographic diffraction. Its sensitivity and response to light, as well as the diffraction efficiency, are influenced by the glass transition temperature of the matrix, indicating its potential in updatable 3D displays and holographic storage (Tsutsumi et al., 2015).

  • Mechanochromism and Aggregation-Induced Emission : Studies on derivatives of carbazole, including those with nitrophenyl substituents, have shown properties like mechanochromism and aggregation-induced emission, which are important for applications in luminescent materials and sensors (Hu et al., 2018).

properties

IUPAC Name

2-[3-[(4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-12-11-23-19-4-2-1-3-17(19)18-13-15(7-10-20(18)23)22-21-14-5-8-16(9-6-14)24(26)27/h1-10,13,25H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWDYRPQXCAZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040486
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

CAS RN

177100-04-8
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-Nitrophenyl)azo)-9H-carbazole-9-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
MR Kannan, A Punjal, R Puranik, U Pandey… - … Acta Part A: Molecular …, 2023 - Elsevier
Non-linear optical (NLO) features of 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol (NPACE) chromophore were investigated by FT-IR, FT-Raman, and UV–visible spectra aided by …
Number of citations: 4 www.sciencedirect.com
N Balaji, MR Kannan, YS Sherlin… - IOP Conference Series …, 2022 - iopscience.iop.org
Electric-optic (EO) materials are being explored for applications ranging from fiber and satellite telecommunications, optical gyroscopes, to photonic detection of radar etc. Dipolar push-…
Number of citations: 2 iopscience.iop.org
K Kinashi, T Fukami, Y Yabuhara, S Motoishi… - NPG Asia …, 2016 - nature.com
For the use of updatable full-color holography in practical applications, azo-carbazole (ACzE) monolithic dyes dispersed in poly (methyl methacrylate)(PMMA) films with high diffraction …
Number of citations: 14 www.nature.com
Y Kawabe, K Fukuzawa, T Uemura… - … in Organic Materials …, 2012 - spiedigitallibrary.org
An azo-carbazole dye, 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NACzEtOH), and its relatives doped in polyacrylate films have been known to show ‘photorefractive’ effect …
Number of citations: 5 www.spiedigitallibrary.org
K Tada, T Imai, Y Kawabe - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
An azo-carbazole dye has been known to show efficient dynamic holography characteristics. In order to investigate its mechanism, we made simultaneous measurements of two-beam …
Number of citations: 1 www.tandfonline.com
A Tanaka, J Nishide, H Sasabe - Molecular Crystals and Liquid …, 2009 - Taylor & Francis
We prepared photorefractive composites using poly(methyl methacrylate) (PMMA) as a host material doped with 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NACzE) as an NLO …
Number of citations: 17 www.tandfonline.com
N Tsutsumi, K Kinashi, K Ogo, T Fukami… - The Journal of …, 2015 - ACS Publications
The comprehensive mechanism of updatable holographic diffraction is presented for a monolithic compound of 3-[(4-nitrophenyl)azo]-9H-carbazole-9-ethanol (NACzE) dispersed poly(…
Number of citations: 16 pubs.acs.org
K Tada, T Imai, Y Kawabe - 2014 - researchgate.net
Two types of azo-carbazole dyes embedded in a polymer matrix were applied as media for polarization (vector) grating inscription. Highly concentrated (30%) thick devices were formed …
Number of citations: 3 www.researchgate.net
N Tsutsumi, K Kinashi, W Sakai, J Nishide… - Optical Materials …, 2012 - opg.optica.org
Organic holographic materials such as photorefractive polymers are one of the promising candidates for the next generation three dimensional (3D) real-time display. Recently, we …
Number of citations: 58 opg.optica.org
N Tsutsumi, K Kinashi, K Tada, K Fukuzawa… - Optics …, 2013 - opg.optica.org
Holographic technique is a unique method to reproduce object on a device in three dimensions (3D). It allows us real 3D images with full parallax without special eye glasses or any …
Number of citations: 37 opg.optica.org

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